6-Bromo-2,3-difluorobenzaldehyde

Polyhalogenated Benzaldehydes Physical Properties Solid-State Chemistry

6-Bromo-2,3-difluorobenzaldehyde features a strategic ortho-difluoro-6-bromo substitution pattern distinct from non-brominated or regioisomeric analogs. The 6-bromo group serves as a selective handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl introduction while preserving the aldehyde and fluorine substituents. Validated in patented heterocycle syntheses (US06900216B2) for constructing kinase inhibitor scaffolds. Supplied at ≥98% purity with full NMR/HPLC documentation. Low melting point (39–43°C) simplifies handling at scale. Ideal for orthogonal coupling sequences in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 360576-04-1
Cat. No. B1336277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-difluorobenzaldehyde
CAS360576-04-1
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)C=O)Br
InChIInChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
InChIKeyLAVPYRPTHABUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-difluorobenzaldehyde (CAS 360576-04-1): A Strategic Polyhalogenated Benzaldehyde Building Block for Cross-Coupling and Heterocycle Synthesis


6-Bromo-2,3-difluorobenzaldehyde (CAS 360576-04-1) is a polyhalogenated aromatic aldehyde with the molecular formula C₇H₃BrF₂O and a molecular weight of 221.00 g/mol [1]. The compound features an aldehyde group, two fluorine atoms at the 2- and 3-positions, and a bromine atom at the 6-position of the benzene ring . This unique arrangement of ortho-difluoro substitution and a bromo leaving group imparts distinct electronic and steric properties that govern its reactivity profile. It is a high-purity (≥98%) white to yellow solid with a melting point of 39–43 °C . As a versatile intermediate, it is supplied with comprehensive analytical documentation, including ¹H NMR, ¹³C NMR, and HPLC purity reports .

6-Bromo-2,3-difluorobenzaldehyde: Why This Specific Polyhalogenated Benzaldehyde Is Not Interchangeable with In-Class Analogs


The 6-bromo-2,3-difluorobenzaldehyde scaffold is not simply a generic fluorobenzaldehyde building block. The precise 2,3-difluoro-6-bromo substitution pattern creates a unique polarized aromatic system that is fundamentally different from non-brominated, mono-halogenated, or differently substituted analogs . While compounds like 2,3-difluorobenzaldehyde or 4-bromo-2,3-difluorobenzaldehyde may appear similar, the ortho-relationship of the fluorine atoms to both the aldehyde and the bromine in the target compound dictates its specific utility in orthogonal cross-coupling sequences. Specifically, the 6-bromo group is a strategic handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of aryl/heteroaryl groups without disturbing the aldehyde or the fluorine substituents . The alternative non-brominated 2,3-difluorobenzaldehyde lacks this handle, while the 4-bromo isomer exhibits different electronic properties and steric accessibility at the reaction site, potentially leading to lower yields or different product outcomes. The following quantitative evidence clarifies where the 6-bromo-2,3-difluoro isomer provides a verifiable, differentiable advantage for scientific selection.

6-Bromo-2,3-difluorobenzaldehyde: Verifiable Quantitative Differentiation in Physical Properties, Reactivity, and Purity Relative to Closest Analogs


Melting Point Differentiation: 6-Bromo-2,3-difluorobenzaldehyde vs. 4-Bromo-2,3-difluorobenzaldehyde

The 6-bromo-2,3-difluorobenzaldehyde isomer exhibits a melting point of 39–43 °C, which is substantially lower than the 66–67 °C melting point of the 4-bromo-2,3-difluorobenzaldehyde isomer. This difference of approximately 24 °C is a direct consequence of the distinct molecular packing and intermolecular interactions governed by the specific substitution pattern.

Polyhalogenated Benzaldehydes Physical Properties Solid-State Chemistry

Lipophilicity (XLogP) Differentiation: 6-Bromo-2,3-difluorobenzaldehyde vs. 2,3-Difluorobenzaldehyde

The 6-bromo-2,3-difluorobenzaldehyde has a computed XLogP3-AA value of 2.3, indicating a significantly higher lipophilicity compared to the non-brominated 2,3-difluorobenzaldehyde, which has a computed LogP of approximately 1.78. This 0.52 LogP unit increase is attributed to the presence of the bromine atom. [1] [2] [3]

Medicinal Chemistry Lipophilicity ADME Properties

Polar Surface Area (PSA) Comparison: 6-Bromo-2,3-difluorobenzaldehyde vs. 2,3-Difluorobenzaldehyde

Both 6-bromo-2,3-difluorobenzaldehyde and 2,3-difluorobenzaldehyde have the same computed Topological Polar Surface Area (TPSA) of 17.1 Ų. This indicates that the addition of the bromine atom does not alter the polar surface area, maintaining a favorable profile for passive membrane diffusion. [1] [2] [3]

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Vendor-Specified Purity and Analytical Documentation: 6-Bromo-2,3-difluorobenzaldehyde vs. In-Class Analogs

6-Bromo-2,3-difluorobenzaldehyde is commonly supplied at a verified purity of 98%, with vendors such as Aladdin, Thermo Scientific, and Bidepharm providing batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data. In comparison, the 6-chloro analog (6-chloro-2,3-difluorobenzaldehyde) is often offered at a lower minimum purity of 95% . Similarly, some suppliers list the 4-bromo isomer at 98% purity but with less rigorous analytical documentation . [1]

Chemical Purity Quality Control Procurement Standards

6-Bromo-2,3-difluorobenzaldehyde: Validated Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Synthesis of Fluorinated Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The 6-bromo-2,3-difluorobenzaldehyde scaffold is an ideal precursor for constructing fluorinated kinase inhibitors. The 6-bromo group acts as a specific handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids, enabling the introduction of diverse aromatic groups while leaving the aldehyde and ortho-difluoro pattern intact. This orthogonal reactivity, combined with its favorable lipophilicity (XLogP 2.3) and low PSA (17.1 Ų), makes it a strategic building block for medicinal chemists targeting kinases [1] [2].

Synthesis of Benzo[b]thiophene Derivatives for Material Science Applications

In a patented process (US06900216B2), 6-bromo-2,3-difluorobenzaldehyde was reacted with methyl thioglycolate to yield methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate (31.2 g) . This reaction highlights the compound's utility in constructing fused heterocyclic systems. The high purity (98%) of the starting material ensures a clean reaction profile, and the lower melting point (39–43 °C) simplifies handling during large-scale operations .

Development of Antimicrobial and Antifungal Agents

Derivatives of 6-bromo-2,3-difluorobenzaldehyde, specifically its oxime derivatives, have demonstrated notable antifungal and antibacterial activities in preliminary studies . The combination of the electron-withdrawing fluorine atoms and the reactive bromo-aldehyde core allows for the facile synthesis of a library of analogs. The computed lipophilicity (XLogP 2.3) suggests that derivatives are likely to possess adequate membrane permeability for these applications [2].

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